ethyl 3-(2-ethoxy-2-oxoethyl)-1H-indole-2-carboxylate
Description
Ethyl 3-(2-ethoxy-2-oxoethyl)-1H-indole-2-carboxylate is a versatile indole derivative widely utilized as a synthetic intermediate in organic chemistry. Its structure features an indole core substituted at the 3-position with a 2-ethoxy-2-oxoethyl group and an ethyl ester at the 2-position (Figure 1). This compound is pivotal in constructing complex heterocyclic systems, such as pyrimido[4,5-b]indoles and diethyl 4-hydroxyquinoline-2,3-dicarboxylates, via intramolecular cyclization reactions . Its synthesis typically involves reduction and subsequent functionalization steps, achieving yields of ~78% under optimized conditions .
Properties
IUPAC Name |
ethyl 3-(2-ethoxy-2-oxoethyl)-1H-indole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c1-3-19-13(17)9-11-10-7-5-6-8-12(10)16-14(11)15(18)20-4-2/h5-8,16H,3-4,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMOQEQOVOXFENL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(NC2=CC=CC=C21)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(2-ethoxy-2-oxoethyl)-1H-indole-2-carboxylate typically involves the reaction of indole-2-carboxylic acid with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2-ethoxy-2-oxoethyl)-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Indole-2-carboxylic acid derivatives.
Reduction: Alcohol derivatives of the indole compound.
Substitution: Various ester derivatives depending on the substituent used.
Scientific Research Applications
The applications of ethyl 3-(2-ethoxy-2-oxoethyl)-1H-indole-2-carboxylate are primarily focused on its role as a synthetic intermediate in the production of various biologically active compounds, particularly within the medicinal chemistry field . The compound itself is a derivative of indole, a structural motif found in numerous pharmaceuticals, and serves as a building block for synthesizing more complex molecules with potential therapeutic applications .
Synthesis of complex molecules
- Pyrimido[4,5-b]indoles: this compound is used in the synthesis of pyrimido[4,5-b]indoles, which have potential applications in medicinal chemistry .
- Diethyl 4-hydroxyquinoline-2,3-dicarboxylate: It is also employed in the synthesis of diethyl 4-hydroxyquinoline-2,3-dicarboxylate through intramolecular cyclizations .
- Substituted pyrimido[5,4-b]indoles: These compounds were identified via cell-based high-throughput screening as stimulators of the innate immune system .
- Pharmaceutical development: Ethyl 1-(2-ethoxy-2-oxoethyl)-5-(tosyloxy)-1H-indole-2-carboxylate has potential applications in pharmaceutical development.
Role as a synthetic intermediate
- Multi-step reactions: this compound is synthesized from 2-ketoglutaric acid through a multi-step reaction .
- Building block: As an indole derivative, it acts as a building block in the synthesis of complex molecules with therapeutic applications .
- Versatile intermediate: Intermediates like compound 7 can be used to prepare final test compounds bearing a variety of N-substitutions at the acetamide moiety .
Applications in medicinal chemistry
- Antimicrobial activity: Indole derivatives are known to possess antimicrobial properties .
- Anti-inflammatory drugs: Indomethacin and ethodolac, which are non-steroidal anti-inflammatory drugs, contain the indole nucleus .
- Treatment of migraine headaches: Sumatriptan, a tryptamine derivative, is used in the treatment of migraine headaches and contains an indole nucleus .
- Anticancer activity: Ethyl indole-2-carboxylate, a compound similar in structure, is known for its anticancer activity.
- Neuroprotective effects: Ethyl 5-hydroxyindole-2-carboxylate, another related compound, has been studied for neuroprotective effects.
- Potential antidepressant properties: Ethyl 5-methoxyindole-2-carboxylate shows potential antidepressant properties.
- Studies on skin cancer: Studies on indole-3-carbinol synthesis have indicated a positive effect on the treatment of skin cancer .
- P2Y12 antagonists: It is used in the search for potential backups for clopidogrel, and has initiated a HTS campaign designed to identify novel reversible P2Y12 antagonists .
Mechanism of Action
The mechanism of action of ethyl 3-(2-ethoxy-2-oxoethyl)-1H-indole-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Reactivity Comparisons
Electron-Withdrawing vs. Electron-Donating Groups :
- The target compound's ethoxycarbonylmethyl group is moderately electron-withdrawing, facilitating nucleophilic attacks at the carbonyl group. In contrast, compounds like 3n (sulfonamido) exhibit enhanced hydrogen-bonding capacity, which may improve solubility or biological interactions .
- Halogenated derivatives (e.g., 5-fluoro-3-iodo analog) are sterically hindered, reducing electrophilic substitution rates but enabling cross-coupling reactions .
Synthetic Efficiency :
- Applications in Drug Development: Brominated derivatives (e.g., 7-bromo-3-(3-hydroxypropyl)) are prioritized in PROTAC platforms due to their ability to engage E3 ligases .
Physicochemical and Spectroscopic Properties
NMR Data :
- The target compound’s ¹H NMR in CDCl3 typically shows signals for ethoxy groups at δ ~1.2–1.4 (triplet) and δ ~4.2–4.4 (quartet). The indole NH proton appears as a broad singlet near δ ~10 .
- Fluorinated analogs (e.g., 5-fluoro-3-iodo ) display distinct ¹⁹F NMR shifts, while iodinated derivatives exhibit characteristic ¹³C signals for sp²-hybridized carbons adjacent to halogens .
- Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms molecular ions for the target compound at m/z 275.28 (M+H)⁺, consistent with its molecular formula C₁₄H₁₅NO₄ .
Key Research Findings and Trends
- Intramolecular Cyclization : The target compound’s ethoxycarbonylmethyl group enables efficient cyclization to pyrimidoindoles, highlighting its utility in accessing nitrogen-rich heterocycles .
- Substituent-Driven Reactivity : Electron-withdrawing groups (e.g., nitro in compound 33 ) reduce indole ring reactivity toward electrophiles but enhance stability under acidic conditions .
Biological Activity
Ethyl 3-(2-ethoxy-2-oxoethyl)-1H-indole-2-carboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its synthesis, biological properties, and implications for drug development.
Chemical Structure and Synthesis
The molecular formula of this compound is , and it features an indole ring system, an ethyl ester functional group, and an ethoxy ketone moiety. The synthesis typically involves multi-step reactions, including intramolecular cyclizations that can yield various derivatives with distinct biological activities .
Synthesis Overview
- Starting Materials : The synthesis begins with readily available indole derivatives.
- Key Reactions :
- Formation of the ethoxy ketone via acylation.
- Cyclization reactions to form the indole core.
- Purification through crystallization or chromatography.
Anticancer Properties
Research indicates that compounds structurally related to this compound exhibit significant anticancer activity. For instance, derivatives of indole carboxylic acids have been shown to inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation through mechanisms involving mitochondrial pathways and caspase activation .
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets involved in cancer progression:
- Inhibition of Mcl-1 : Some studies suggest that similar compounds can inhibit Mcl-1, a protein that plays a crucial role in cell survival, leading to enhanced apoptosis in cancer cells .
- Calcium Signaling Modulation : Research has highlighted the potential of these compounds to modulate store-operated calcium entry (SOCE), which is often upregulated in cancer cells, thereby affecting their growth and metastasis .
In Vitro Studies
In vitro studies have demonstrated that this compound can significantly reduce the viability of various cancer cell lines, including breast and lung cancers. The IC50 values reported range from sub-micromolar to low micromolar concentrations, indicating potent activity .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MDA-MB-231 (Breast Cancer) | 0.23 | Induction of apoptosis via mitochondrial pathway |
| HCT116 (Colon Cancer) | 0.30 | Inhibition of cell proliferation |
| PC3 (Prostate Cancer) | 0.25 | Modulation of calcium signaling |
In Vivo Studies
Preliminary in vivo studies indicate promising results in animal models, where treatment with this compound led to significant tumor reduction without notable toxicity . Further exploration is needed to fully understand its pharmacokinetics and long-term effects.
Q & A
Basic Questions
Q. What synthetic methodologies are recommended for preparing ethyl 3-(2-ethoxy-2-oxoethyl)-1H-indole-2-carboxylate?
- Answer: The compound can be synthesized via alkylation or condensation reactions. For example, analogous indole derivatives are prepared by refluxing indole precursors (e.g., indolin-2-one) with reagents like Boc₂O in THF, followed by NaH-mediated alkylation with ethyl 2-ethoxy-2-oxoacetate. Purification typically involves column chromatography (silica gel, ethyl acetate/hexane gradients) . Esterification steps may require acid catalysts (e.g., H₂SO₄) or coupling agents (e.g., DCC) for carboxylate formation .
Q. What safety protocols are critical when handling this compound?
- Answer: Essential precautions include wearing PPE (gloves, lab coat, protective eyewear), using chemical fume hoods, and avoiding inhalation or skin contact. Respiratory protection (e.g., NIOSH-approved P95 respirators) is advised for airborne particulates. Spills should be contained and disposed via hazardous waste protocols, as per SDS guidelines .
Q. Which analytical techniques confirm the structural integrity of this compound?
- Answer: ¹H/¹³C NMR (for functional group analysis), high-resolution mass spectrometry (HRMS for molecular weight), and X-ray crystallography (for solid-state conformation) are standard. For example, ethyl indole-2-carboxylate’s crystal structure (monoclinic P21/c, a = 5.5622 Å, b = 18.891 Å) was resolved via X-ray diffraction . FTIR can validate carbonyl (C=O) and ester (C-O) stretches .
Advanced Questions
Q. How can stereoselective synthesis be achieved for derivatives of this compound?
- Answer: Chiral catalysts (e.g., organocatalysts or transition-metal complexes) and controlled reaction conditions (low temperature, inert atmosphere) enhance stereoselectivity. For instance, [4+2] spiroannulations using DMAP in THF at 0°C yield enantiomerically enriched products. Chiral HPLC or circular dichroism (CD) can assess enantiomeric excess .
Q. What computational tools predict the reactivity and electronic properties of this indole derivative?
- Answer: Density Functional Theory (DFT) calculations (e.g., Gaussian or ORCA software) model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular docking studies (AutoDock Vina) assess binding affinity with biological targets. Solubility parameters (logP) can be estimated via ChemAxon or ACD/Labs .
Q. How should researchers address gaps in physicochemical data (e.g., melting point, logP)?
- Answer: Experimental determination via differential scanning calorimetry (DSC) for melting points and shake-flask method for logP is recommended. For example, indole-2-carboxylic acid derivatives exhibit melting points ~200–260°C (), but substituents like ethoxy-oxoethyl may alter thermal stability. Computational tools (e.g., MarvinSketch) provide preliminary estimates .
Q. What catalytic systems optimize functionalization at the indole C3 position?
- Answer: Palladium catalysts (e.g., Pd(OAc)₂) enable cross-coupling (Suzuki, Heck) at C3. Microwave-assisted reactions in DMF at 120°C improve yields. Monitoring via LC-MS ensures intermediate stability. For alkylation, phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reactivity in biphasic systems .
Q. How do substituents influence the compound’s spectroscopic properties?
- Answer: Electron-withdrawing groups (e.g., ethoxy-oxoethyl) deshield adjacent protons in ¹H NMR (upfield shifts for aromatic protons). IR stretches for ester carbonyls appear at ~1740 cm⁻¹, while indole N-H stretches occur at ~3400 cm⁻¹. Substituent effects on UV-Vis λmax can be modeled via TD-DFT .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
